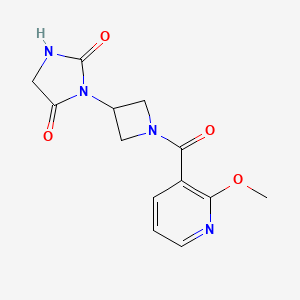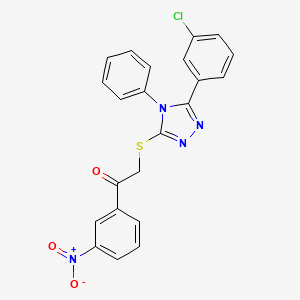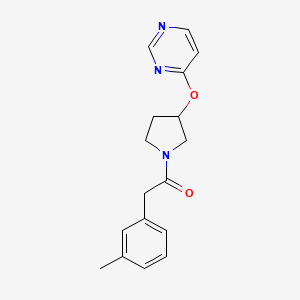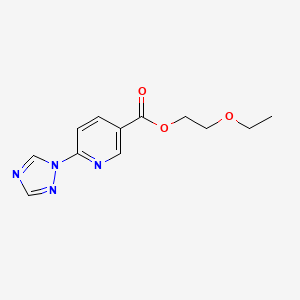
1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The molecule also has a trifluoromethyl group attached to the piperidine ring, which can influence the molecule’s reactivity and biological activity . The 4-chlorobenzenesulfonyl group is a common functional group in organic chemistry, often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, and the trifluoromethyl groups could add steric bulk . The 4-chlorobenzenesulfonyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The trifluoromethyl groups might be involved in various reactions, such as nucleophilic substitution or elimination . The 4-chlorobenzenesulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. Future research could also explore its potential uses in other fields, such as materials science or chemical synthesis .
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,5-bis(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF6NO2S/c14-10-1-3-11(4-2-10)24(22,23)21-6-8(12(15,16)17)5-9(7-21)13(18,19)20/h1-4,8-9H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGXGNYZSYWCKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF6NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2384011.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)
![2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2384015.png)
![2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2384016.png)


![Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B2384022.png)


![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2384030.png)
